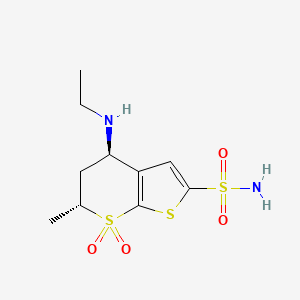

(+)-(Trans)-dorzolamide

Description

From Systemic to Topical Administration

The use of CAIs to treat glaucoma began in 1954 with the demonstration of the clinical efficacy of systemically administered acetazolamide. entokey.com These early, first-generation CAIs, which also include methazolamide (B1676374) and dichlorphenamide, are sulfonamide derivatives that lower intraocular pressure (IOP) by reducing the formation of aqueous humor. entokey.comacs.org They were administered orally and were effective at reducing IOP. entokey.comrxlist.com However, their systemic action led to a host of side effects due to the inhibition of carbonic anhydrase isoforms in organs other than the eye. researchgate.nettandfonline.comtandfonline.com These adverse effects often impacted patient compliance and limited their long-term use. ima.org.ilima.org.ilnih.gov

This challenge spurred a nearly 40-year search for a topically effective CAI that could deliver therapeutic effects directly to the eye while minimizing systemic side effects. entokey.com The development of a topical formulation required a compound that was water-soluble, stable in solution, and could effectively penetrate the cornea to reach the ciliary body, the site of aqueous humor production. entokey.comeyewiki.org

The Advent of Dorzolamide (B1670892)

In the 1980s, a series of thienothiopyran-2-sulfonamide compounds were developed that showed promise for topical administration. entokey.com This research culminated in the development of dorzolamide in the mid-1990s, the first topical CAI approved for clinical use. wikipedia.orgentokey.com Dorzolamide represented a significant breakthrough as a second-generation CAI, offering a targeted approach to lowering IOP. acs.orgnih.gov Its development was a direct result of structure-based drug design, a methodical approach to creating molecules with specific biological functions. wikipedia.org This innovation effectively circumvented the systemic side effects associated with earlier oral CAIs like acetazolamide. wikipedia.org Shortly after, another topical CAI, brinzolamide, was also approved. entokey.com

| Generation | Compound Examples | Administration Route | Key Characteristics |

|---|---|---|---|

| First-Generation | Acetazolamide, Methazolamide, Dichlorphenamide | Systemic (Oral) | Effective at lowering IOP but associated with significant systemic side effects. entokey.comacs.orgresearchgate.net |

| Second-Generation | Dorzolamide, Brinzolamide | Topical (Eye Drops) | Water-soluble, penetrates the cornea, and minimizes systemic side effects. entokey.comacs.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R,6R)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVUPMFITXYVAF-HTRCEHHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1C[C@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201111294 | |

| Record name | 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120279-89-2, 120279-95-0, 1202579-95-0 | |

| Record name | 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120279-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dorzolamide, (+)-(trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R,6R)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DORZOLAMIDE, (TRANS)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55O5C6I73D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Development of + Trans Dorzolamide

Stereoselective Synthesis Pathways for (+)-(Trans)-Dorzolamide

The dorzolamide (B1670892) molecule possesses two chiral centers, resulting in four possible diastereomers. derpharmachemica.com The desired therapeutic activity resides in the (4S,6S)-trans configuration. derpharmachemica.com Consequently, synthetic strategies have been developed to selectively produce this isomer.

Asymmetric Hydrogenation and Other Chiral Synthesis Approaches

Asymmetric hydrogenation represents a key strategy for establishing the desired stereochemistry in dorzolamide synthesis. One patented method describes the asymmetric hydrogenation of an imine intermediate, (6S)-4-ethylimino-5,6-dihydro-4H-6-methyl-thieno[2,3b]thiopyran-2-sulfonamide-7,7-dioxide, using a chiral catalyst. patsnap.com This approach utilizes a catalyst system composed of an iridium complex, such as bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate (B81430) or 1,5-cyclooctadiene (B75094) (acetylacetonate) iridium(I), in combination with a chiral ligand like (R)-(+)-1,1'-binaphthyl-2'-isopropoxy-2-diphenylphosphine. patsnap.com The reaction, typically carried out in a solvent like ethanol (B145695) or isopropanol (B130326) under hydrogen pressure, yields dorzolamide with the desired chirality. patsnap.com

Another approach involves the diastereoselective reduction of chiral N-tert-butanesulfinimines. derpharmachemica.com This method has been used to prepare the critical intermediate (4S,6S)-5,6-dihydro-6-methyl-4H-thieno-[2,3-b]thiopyran-4-amine 7,7-dioxide. derpharmachemica.com

Furthermore, bioreduction has been explored as a stereoselective method. The use of whole cells from microorganisms like Neurospora crassa or Pichia halophila for the reduction of the 4-ketosulfone precursor has been shown to produce the trans-alcohol intermediate with high selectivity. researchgate.net

Key Intermediate Synthesis and Process Optimization for this compound

A crucial intermediate in many synthetic routes to dorzolamide is (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. nih.govunibo.it A significant advancement in the synthesis of this intermediate involves a highly stereoselective solvolysis of a diastereomeric mixture of the corresponding acetate (B1210297) ester. nih.govunibo.it This process, which can start with any ratio of cis/trans isomers of (6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate, yields the desired trans-alcohol with a high diastereomeric ratio (e.g., 91:9). nih.govacs.org The reaction proceeds through an SN1-like mechanism. nih.govunibo.it Subsequent oxidation of this enriched trans-alcohol affords the key hydroxysulfone intermediate, which can be further purified to diastereomeric purity by crystallization. nih.govacs.org

Innovations in Large-Scale Production of this compound

The industrial production of dorzolamide hydrochloride has spurred innovations to improve efficiency and reduce costs. One patented process addresses the separation of the desired trans-isomer from the unwanted cis-isomer. google.comgoogleapis.com By treating a mixture of isomers with a carboxylic acid, such as salicylic (B10762653) acid, the trans-isomer preferentially forms a crystalline salt, allowing for its separation with high purity (at least 99%). google.comgoogleapis.com This process significantly reduces the amount of solvent required compared to older methods.

Another process improvement focuses on the resolution of the racemic trans-dorzolamide base. google.com The use of a specific solvent mixture, like 2-propanol and acetonitrile (B52724), and a chiral resolving agent such as di-p-toluoyl-tartaric acid, allows for the efficient isolation of the desired enantiomer. google.com This method has been shown to increase the batch size and yield, making it more suitable for commercial manufacturing. google.com

Furthermore, efforts have been made to develop processes that avoid cumbersome purification techniques like column chromatography for separating cis/trans isomers, which is not ideal for large-scale production. google.com Some processes aim for a more streamlined approach by using selective crystallization of salts. google.comepo.org

Characterization of Synthetic Intermediates and Impurities of this compound

The control of impurities is critical in pharmaceutical manufacturing. For dorzolamide, various related compounds can be formed during synthesis or degradation. daicelpharmastandards.com These include diastereomers, enantiomers, and other related substances. daicelpharmastandards.comsynzeal.com

Common impurities that have been identified and characterized include:

Dorzolamide EP Impurity A: (4R,6R)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride. synzeal.com

Dorzolamide EP Impurity D: (4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide. synthinkchemicals.com

N-Desethyl N-Acetyl Dorzolamide Chloride . pharmaffiliates.com

Dorzolamide Maleic Acid Adduct . pharmaffiliates.com

The characterization of these impurities and the synthetic intermediates is performed using a variety of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the structure of the compounds. acs.orgdaicelpharmastandards.com

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns. jopcr.comdaicelpharmastandards.com

Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecules. jopcr.comdaicelpharmastandards.com

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compounds and to separate different isomers. daicelpharmastandards.com

Single-crystal X-ray analysis: Confirms the three-dimensional structure of key intermediates. nih.govunibo.it

Detailed characterization data, often provided in a Certificate of Analysis (CoA), is essential for regulatory compliance and to ensure the quality and safety of the final drug product. daicelpharmastandards.com

Molecular Mechanism of Action and Enzymatic Interaction Studies of + Trans Dorzolamide

Carbonic Anhydrase Isozyme Specificity and Selectivity

(+)-(Trans)-Dorzolamide is a potent inhibitor of carbonic anhydrase (CA), an enzyme crucial for various physiological processes. fda.govfda.gov In humans, carbonic anhydrase exists as several isoenzymes, with carbonic anhydrase II (CA-II) being the most active and primarily found in red blood cells and other tissues. fda.govfda.govncats.io

Highly Selective Inhibition of Human Carbonic Anhydrase II (hCA-II)

Dorzolamide (B1670892) demonstrates a high degree of selectivity for inhibiting human carbonic anhydrase II (hCA-II). ncats.iodrugbank.comnih.gov This specificity is a key characteristic of its mechanism of action. drugbank.comnih.govhmdb.ca In vitro studies have shown that dorzolamide hydrochloride has an IC50 value of 0.18 nM for hCA-II, indicating potent inhibition. ncats.io In contrast, its inhibitory activity against human carbonic anhydrase I (hCA-I) is significantly weaker, with a reported IC50 value of 600 nM. ncats.io This represents a 4000-fold higher affinity for CA-II over CA-I. drugbank.comnih.gov This selectivity is important as CA-II is the primary isoenzyme involved in the secretion of aqueous humor in the eye. drugbank.comnih.govhmdb.ca

Investigation of Interactions with Other Relevant CA Isoforms (e.g., CA-IV, CA-XII)

Research has extended to investigate the interaction of dorzolamide with other relevant carbonic anhydrase isoforms, including the membrane-bound CA-IV and CA-XII, which are also involved in aqueous humor production. nih.govnih.gov Topical carbonic anhydrase inhibitors like dorzolamide can selectively inhibit CA-I, CA-II, and the membrane-bound CA-IV. nih.gov Some studies have shown that dorzolamide and its hybrid derivatives exhibit low nanomolar inhibitory properties against isoforms such as CA II and IV. nih.gov The inhibition of these specific isoforms within the ciliary processes of the eye is central to the therapeutic effect of dorzolamide. fda.govfda.govnih.gov

Table 1: Inhibitory Activity of Dorzolamide against Carbonic Anhydrase Isoforms

| Isoform | IC50 (nM) |

| hCA-II | 0.18 |

| hCA-I | 600 |

Ligand-Protein Binding Dynamics and Structural Interactions

The interaction between this compound and carbonic anhydrase is a dynamic process involving specific binding at the enzyme's active site and potential conformational changes.

Active Site Binding Mechanism of this compound and Zinc Ion Coordination

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors like dorzolamide involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn2+) located in the active site of the enzyme. openaccessjournals.comauctoresonline.orgtandfonline.com This coordination is a critical feature of its inhibitory function. mdpi.com The active site of carbonic anhydrase contains a zinc ion coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. openaccessjournals.com Dorzolamide, in its anionic form, displaces the water/hydroxide and binds to the zinc ion, forming a tetrahedral geometry. openaccessjournals.comtandfonline.com This binding is stabilized by a network of hydrogen bonds with active site residues, such as the interaction with the hydroxyl group of Threonine 199. auctoresonline.org Computational studies using methods like Density Functional Theory (DFT) have been employed to characterize the complexes formed between ligands like dorzolamide and the zinc ion, confirming the high affinity of deprotonated inhibitors for zinc. tandfonline.comresearchgate.net

Conformational Changes and Induced Fit Phenomena upon Binding

The binding of a ligand to a protein can occur through different mechanisms, including the "induced fit" model, where the protein undergoes a conformational change upon ligand binding to achieve a tighter association. beilstein-journals.org While proteins are dynamic and can undergo side-chain and backbone movements upon ligand binding, the extent to which dorzolamide induces significant conformational changes in carbonic anhydrase is a subject of ongoing study. beilstein-journals.org The process of a ligand binding can stabilize a particular conformation of the protein. nih.gov Molecular dynamics simulations are a valuable tool for understanding the flexibility of the target protein and the potential for induced fit. beilstein-journals.orgaalto.fi

Molecular Basis of Aqueous Humor Secretion Modulation by this compound

The inhibition of carbonic anhydrase by this compound directly impacts the physiological process of aqueous humor secretion in the eye. fda.govfda.gov Carbonic anhydrase in the ciliary processes of the eye catalyzes the formation of bicarbonate ions (HCO3-). nih.govwikipedia.org This process is crucial for the subsequent transport of sodium and fluid, which constitutes aqueous humor secretion. fda.govfda.govnih.gov

By inhibiting carbonic anhydrase, particularly the CA-II isoform, dorzolamide slows down the formation of bicarbonate ions. fda.govnih.govwikipedia.org This reduction in bicarbonate production leads to a decrease in sodium and fluid transport, ultimately resulting in a decrease in the secretion of aqueous humor. fda.govfda.govnih.govhmdb.ca This modulation of aqueous humor dynamics is the molecular basis for the therapeutic use of dorzolamide in managing elevated intraocular pressure. fda.govnih.govwikipedia.org

Preclinical Pharmacological and Pharmacodynamic Investigations of + Trans Dorzolamide

In Vitro Studies of Cellular and Tissue Responses

(+)-(Trans)-dorzolamide is a potent inhibitor of carbonic anhydrase (CA), an enzyme crucial for various physiological processes within the eye. Preclinical in vitro studies have demonstrated its high affinity for specific CA isoenzymes. Investigations show that dorzolamide (B1670892) is a potent inhibitor of human carbonic anhydrase isoenzymes II and IV, with IC50 values of 0.18 nM and 6.9 nM, respectively. nih.gov In contrast, it is a significantly weaker inhibitor of human carbonic anhydrase isoenzyme I, with an IC50 value of 600 nM. nih.gov

The corneal endothelium, which is critical for maintaining corneal hydration and transparency, relies on carbonic anhydrase for fluid transport. nih.gov Research using cultured bovine corneal endothelial cells (BCECs) has provided specific insights into the pharmacodynamics of dorzolamide at a cellular level. In these studies, dorzolamide was found to block the inward flux of CO2 and its subsequent hydration by cytoplasmic CA-II in a dose-dependent manner. nih.gov The 50% inhibitory concentration (IC50) for this effect was determined to be 2.4 µM. nih.gov However, the inhibition of other ion flux components, such as the outward flux of CO2 and the inward and outward fluxes of HCO3-, was not found to be dose-dependent. nih.gov

Further investigation into the cellular activity revealed that dorzolamide does not appear to accumulate within the cells, as prolonged exposure (over 30 minutes) to a 500 nM concentration of the drug did not lead to increased inhibition of CA-II activity. nih.gov

Table 1: Inhibitory Activity of this compound on Carbonic Anhydrase (CA) Isoenzymes

| Isoenzyme | Source | IC50 Value |

|---|---|---|

| CA-I | Human | 600 nM |

| CA-II | Human | 0.18 nM |

| CA-IV | Human | 6.9 nM |

| CA-II | Cultured Bovine Corneal Endothelial Cells | 2.4 µM |

The primary mechanism by which this compound influences ocular physiology is through its modulation of ion transport, a direct consequence of carbonic anhydrase inhibition. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form bicarbonate (HCO3-) and protons. Bicarbonate is a critical anion involved in fluid transport across several ocular epithelia, most notably the ciliary body epithelium for aqueous humor secretion and the corneal endothelium for maintaining corneal deturgescence. nih.govarvojournals.org

By inhibiting carbonic anhydrase, dorzolamide reduces the formation and availability of bicarbonate ions. nih.gov This limitation of a key substrate for anion transport directly impacts the movement of fluid. In the ciliary processes, the reduction of bicarbonate secretion into the posterior chamber leads to a decrease in aqueous humor production. arvojournals.orgnih.gov Preclinical studies in rabbits have supported this, indicating that dorzolamide has a direct inhibitory effect on ionic transport within the cells of the ciliary epithelia, which is consistent with its mechanism of reducing aqueous inflow. nih.gov

Similarly, in the corneal endothelium, where CA-dependent bicarbonate transport is essential for the "pump" function that keeps the cornea clear, inhibition by dorzolamide can affect hydration control. nih.gov Studies on cultured bovine corneal endothelial cells have demonstrated that dorzolamide blocks HCO3- fluxes, which are integral to the ion transport mechanisms governing fluid movement. nih.gov

Animal Model Studies on Ocular Pressure Modulation

Preclinical studies in various normotensive animal models have consistently demonstrated the efficacy of topical this compound in reducing intraocular pressure (IOP). The primary mechanism for this pressure reduction is the suppression of aqueous humor inflow. nih.govavma.org

In clinically normal domestic shorthair cats, topical administration of 2% dorzolamide resulted in a significant decrease in mean IOP from a baseline of 14.9 mmHg to 11.1 mmHg. avma.org This IOP reduction was accompanied by a 41% decrease in the aqueous humor flow rate, confirming the drug's effect on aqueous production. avma.org

Studies in normotensive rabbits have also shown significant IOP-lowering effects. In pentobarbital-anesthetized rabbits, 2% dorzolamide lowered IOP by 19% and aqueous flow by 17%. nih.govnih.gov Other studies in normotensive albino and Dutch rabbits reported IOP reductions of approximately 2 mmHg to 4.42 mmHg from baseline. nichigan.or.jpnih.gov

Table 2: Effect of this compound on Intraocular Pressure (IOP) in Normotensive Animal Models

| Animal Model | Baseline Mean IOP (mmHg) | Post-Treatment Mean IOP (mmHg) | IOP Reduction | Reference |

|---|---|---|---|---|

| Cat | 14.9 | 11.1 | Significant (p < 0.001) | avma.org |

| Rabbit | Not Specified | Not Specified | 19% | nih.govnih.gov |

| Rabbit | Not Specified | Not Specified | ~2 mmHg | nichigan.or.jp |

| Rabbit | Not Specified | Not Specified | Max of 4.42 mmHg | nih.gov |

The IOP-lowering efficacy of this compound has been extensively evaluated in animal models that mimic glaucomatous conditions or ocular hypertension. In glaucomatous monkeys, topical application of dorzolamide produced a dose-dependent reduction in IOP, with 0.5%, 1%, and 2% solutions lowering IOP by a maximum of 22%, 30%, and 37%, respectively. nih.gov A separate study in cynomolgus monkeys with laser-induced ocular hypertension demonstrated an average IOP decrease of approximately 50% from baseline values following treatment with 2% dorzolamide. arvojournals.org

In a feline model of primary congenital glaucoma, 2% dorzolamide was highly effective, reducing mean IOP by approximately 45% (from ~33 mmHg to ~18 mmHg). nih.gov The treatment also significantly blunted the large circadian fluctuations in IOP that are characteristic of this condition. nih.gov Studies in glaucomatous beagles also confirmed significant decreases in IOP following twice or three times daily administration of 2% dorzolamide. researchgate.net

Table 3: Efficacy of this compound in Animal Models of Ocular Hypertension and Glaucoma

| Animal Model | Condition | IOP Reduction |

|---|---|---|

| Glaucomatous Monkey | Glaucoma | 22% - 37% (dose-dependent) |

| Cynomolgus Monkey | Laser-Induced Ocular Hypertension | ~50% |

| Cat | Primary Congenital Glaucoma | ~45% |

| Beagle | Glaucoma | Significant decrease |

Preclinical Ocular Hemodynamics Research

The effects of this compound on ocular blood flow have been a subject of preclinical investigation, with results varying depending on the specific vascular bed and animal model studied.

In experiments with pentobarbital-anesthetized rabbits, acute topical dorzolamide was shown to be a ciliary vasodilator. nih.govnih.gov This was evidenced by an 18% increase in ciliary blood flow and a significant 7% reduction in ciliary vascular resistance. nih.govnih.gov However, in the same rabbit model, dorzolamide did not have a detectable effect on choroidal hemodynamics at the posterior pole. nih.govnih.gov Another study in rabbits found that both acutely and repeatedly administered 2% dorzolamide did not decrease regional ocular blood flow, and a separate long-term study found no significant change in tissue circulation in the optic nerve head. nih.govnichigan.or.jp

These findings suggest that the preclinical hemodynamic effects of dorzolamide may be localized to specific ocular tissues, such as the ciliary body, without significantly altering blood flow in the choroid or optic nerve head in certain animal models.

Effects of this compound on Retinal and Choroidal Blood Flow in Animal Models

Preclinical research in animal models has demonstrated that this compound can influence ocular hemodynamics. In the DBA/2J mouse model of glaucoma, which develops age-related ocular hypertension, acute topical application of dorzolamide was found to increase both retinal and choroidal blood flow. nih.govnih.govarvojournals.org This effect was particularly significant in older, 9-month-old DBA/2J mice that presented with elevated intraocular pressure (IOP). nih.gov Following dorzolamide administration, the increased blood flow was observed at one hour and sustained at the two-hour measurement point. nih.gov In contrast, the medication did not significantly alter these parameters in younger, 4-month-old DBA/2J mice or in the C57BL/6J control mice, both of which had normal baseline IOP. nih.gov

The mechanism for this increased blood flow is linked to dorzolamide's established IOP-lowering effect, although a direct vasodilatory action on retinal arterioles has also been proposed. nih.govarvojournals.org However, findings across different animal models have not been entirely consistent. For instance, studies in rabbits indicated that acute topical dorzolamide did not have a detectable effect on choroidal blood flow at the posterior pole. arvojournals.org That same research, however, did note that dorzolamide acted as a ciliary vasodilator, increasing ciliary blood flow. arvojournals.org Another review of rabbit studies pointed to conflicting results, where acute application had no effect on choroidal perfusion, while chronic administration showed variable effects on optic nerve head perfusion. nih.govarvojournals.org

Table 1: Effects of Topical Dorzolamide on Ocular Hemodynamics in DBA/2J Glaucoma Model Mice

| Animal Group | Baseline IOP | IOP Change Post-Dorzolamide | Retinal & Choroidal Blood Flow Change Post-Dorzolamide |

|---|---|---|---|

| 9-Month-Old DBA/2J | Elevated | Significant Decrease nih.gov | Significant Increase nih.gov |

| 4-Month-Old DBA/2J | Normal | Significant Decrease nih.gov | No Significant Change |

| 4-Month-Old C57BL/6J (Control) | Normal | No Significant Change nih.gov | No Significant Change |

Modulation of Ocular Perfusion Pressure in Experimental Settings

Ocular perfusion pressure (OPP), a critical factor in maintaining blood supply to ocular tissues, is calculated based on the relationship between systemic blood pressure and intraocular pressure. In experimental settings, the administration of this compound has been shown to modulate OPP, primarily through its potent IOP-lowering activity. nih.gov

In the older DBA/2J mouse model, which exhibits significant ocular hypertension, dorzolamide administration led to a marked decline in IOP. nih.gov This reduction in IOP directly contributes to an increase in the pressure gradient that drives blood through the ocular circulations, thereby enhancing OPP. nih.gov The observed increases in retinal and choroidal blood flow in these animals are consistent with this improvement in perfusion pressure. nih.govarvojournals.org Importantly, these hemodynamic changes appeared to be independent of systemic blood pressure instability, suggesting a localized ocular effect. nih.gov While direct measurements of OPP were not the central focus of all studies, the inverse relationship between IOP and OPP means that the consistent finding of IOP reduction in hypertensive animal eyes implies a concurrent improvement in ocular perfusion. nih.govbritishjournalofheartdiseases.com

Neuroprotective Research in Animal Models of Ocular Disease

Glaucoma is characterized by the progressive degeneration of retinal ganglion cells (RGCs) and their axons, which form the optic nerve, leading to irreversible vision loss. nih.gov Preclinical research has investigated the potential for pharmacological agents to provide neuroprotection by preserving these crucial neural structures. Some topical glaucoma medications, including carbonic anhydrase inhibitors like this compound, have been studied for potential secondary neuroprotective effects that may be independent of their primary IOP-lowering function. nih.gov

Retinal Ganglion Cell Preservation Studies in Glaucoma Animal Models

Studies utilizing animal models of glaucoma have provided evidence for the neuroprotective effects of this compound through the preservation of RGCs. In a rat model where ocular hypertension was induced by laser treatment, a single intravitreal injection of a sustained-release dorzolamide formulation significantly reduced the loss of RGCs compared to control microparticle injections. nih.govnih.govresearchgate.net Quantitative analysis from this study revealed a substantial protective effect. nih.govnih.govresearchgate.net

Another study in a rat model of glaucoma induced by episcleral venous occlusion demonstrated that topical application of dorzolamide significantly improved RGC densities in the treated eyes versus untreated control eyes. researchgate.net This research also highlighted that the degree of RGC preservation was greater with earlier initiation and a longer duration of treatment, underscoring a time-dependent therapeutic benefit. researchgate.net The protective effects in these models are strongly associated with the medication's ability to significantly reduce cumulative IOP exposure. nih.govnih.gov

Table 2: Retinal Ganglion Cell (RGC) and Axon Preservation with Sustained-Release Dorzolamide in a Rat Glaucoma Model

| Parameter | Control Microparticle Group (Untreated) | Sustained-Release Dorzolamide (DPP) Group | Outcome |

|---|---|---|---|

| RGC Axon Count Reduction | 52% nih.govnih.govresearchgate.net | 21% nih.govnih.govresearchgate.net | Significant Preservation (p=0.02) nih.govnih.gov |

| RGC Body Reduction | 50% nih.govnih.govresearchgate.net | 25% nih.govnih.govresearchgate.net | Significant Preservation (p=0.02) nih.govnih.gov |

Investigations into Optic Nerve Integrity and Axonal Loss in Preclinical Models

The health of the optic nerve is intrinsically linked to the survival of RGCs, as their axons constitute this vital neural pathway. Preclinical investigations have confirmed that the neuroprotective effects of this compound extend to preserving optic nerve integrity by mitigating axonal loss.

The same study that demonstrated RGC body preservation using a sustained-release dorzolamide formulation in a rat glaucoma model also evaluated its impact on optic nerve axons. nih.govnih.govresearchgate.net The results showed a statistically significant reduction in glaucomatous axonal loss in the eyes treated with dorzolamide compared to the control group. nih.govresearchgate.net Specifically, the axon count reduction was more than halved in the treatment group. nih.govnih.govresearchgate.net This finding directly demonstrates that dorzolamide can protect the structural integrity of the optic nerve in an experimental glaucoma setting. This aligns with observations in the DBA/2J mouse model, which is known to develop decreased optic nerve axon density that can be ameliorated by IOP-lowering pharmacological interventions. arvojournals.org

Structure Activity Relationships Sar and Computational Chemistry Approaches for + Trans Dorzolamide

Design Principles for Carbonic Anhydrase Inhibition by Sulfonamides

The design of sulfonamide inhibitors of carbonic anhydrase (CA), including dorzolamide (B1670892), is predicated on a well-established set of principles that leverage the specific features of the enzyme's active site. The primary anchor for these inhibitors is the sulfonamide moiety (-SO₂NH₂), which coordinates directly to the zinc ion (Zn²⁺) located at the bottom of the active site cavity. This interaction is fundamental to the inhibitory mechanism of this class of compounds drugbank.com.

Beyond this critical zinc-binding interaction, the "tail approach" has been a cornerstone in the design of potent and selective CA inhibitors nih.govnih.gov. This strategy involves modifying the scaffold to which the sulfonamide group is attached to exploit various subpockets within and around the active site. These modifications can influence the inhibitor's affinity and isoform selectivity by establishing additional interactions with amino acid residues. For instance, heterocyclic sulfonamides, such as those based on thiophene (B33073), have been shown to form stabilizing interactions with the enzyme through coordinated water molecules nih.gov.

The orientation of the heterocyclic ring within the active site cleft can also impact inhibitory potency. For thiophene-based sulfonamides like dorzolamide, a proposed binding mode involves the heterocyclic sulfur atom approaching a coordinated water molecule, a conformation described as "sulfur out" nih.gov. Furthermore, the addition of various substituents to the aromatic or heterocyclic ring can lead to interactions with both hydrophilic and hydrophobic regions of the active site, further enhancing binding affinity nih.govacs.org. The tail end of the sulfonamide inhibitor is considered critical in forming these stabilizing interactions that influence tight binding and ultimately determine isoform specificity rcsb.orgnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Dorzolamide and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity jocpr.comwikipedia.orgmedcraveonline.comlongdom.org. This approach has been instrumental in understanding the structural requirements for potent carbonic anhydrase inhibition by dorzolamide and its analogues.

QSAR studies on carbonic anhydrase inhibitors, including dorzolamide, have demonstrated that various physicochemical descriptors are correlated with their inhibitory activity. These descriptors quantify different aspects of a molecule's properties, such as its size, shape, lipophilicity, and electronic characteristics jocpr.com. For instance, the inhibitory activity of sulfonamides has been shown to be influenced by the presence of alkyl groups on the scaffold, which can lead to higher internal topological diversity nih.gov.

The ability of a drug to cross biological membranes and reach its target is also a critical factor, and this is often related to its lipophilicity, commonly expressed as the partition coefficient (log P) cutm.ac.inpharmaguideline.com. A balance between hydrophilic and lipophilic properties is essential for optimal activity. While the ionized form of a drug can enhance its water solubility and facilitate binding to the receptor, the non-ionized form is typically better at crossing cell membranes pharmaguideline.com.

| Physicochemical Descriptor | Influence on Biological Activity | Reference |

| Lipophilicity (log P) | Influences the ability to cross cell membranes and reach the site of action. A balanced value is often optimal. | cutm.ac.inpharmaguideline.com |

| Topological Diversity | The presence of alkyl groups on the inhibitor scaffold can increase internal topological diversity, which has been correlated with inhibitory activity. | nih.gov |

| Ionization State (pKa) | Affects the balance between membrane permeability (non-ionized form) and receptor binding/solubility (ionized form). | pharmaguideline.com |

| Molecular Size and Shape | Dictates the fit of the inhibitor within the enzyme's active site and its interactions with surrounding residues. | jocpr.com |

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationships by considering the 3D properties of molecules nih.govunicamp.brnih.gov. These techniques align a series of molecules and calculate their steric and electrostatic fields, which are then correlated with their biological activities unicamp.br.

In the context of carbonic anhydrase inhibitors, 3D-QSAR studies help to visualize the regions around the molecule where modifications are likely to enhance or diminish activity. For example, CoMFA contour maps can indicate areas where bulky substituents are favored (sterically favorable regions) or disfavored (sterically unfavorable regions) unicamp.br. Similarly, CoMSIA provides insights into the importance of hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties for potent inhibition researchgate.net. These models have been successfully applied to various classes of enzyme inhibitors to guide the rational design of new, more potent compounds nih.govnih.gov.

Molecular Docking and Binding Site Analysis of (+)-(Trans)-Dorzolamide

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex researchgate.net. This method has been extensively used to study the binding of this compound to carbonic anhydrase, providing valuable insights into its mechanism of action at the molecular level.

Molecular docking simulations consistently predict that dorzolamide binds within the active site of carbonic anhydrase II (CA II) nih.gov. The primary and most crucial interaction is the coordination of the deprotonated sulfonamide group to the catalytic zinc ion drugbank.comrcsb.org. This interaction is a hallmark of sulfonamide-based carbonic anhydrase inhibitors.

Computational methods can also be used to estimate the binding affinity between a ligand and a protein, often expressed as a binding energy or an inhibition constant (Ki). Molecular docking studies have shown that dorzolamide binds strongly to the active site of human carbonic anhydrase II . The calculated binding affinity for dorzolamide to CA II has been reported to be around -7.2 kcal/mol proquest.com.

Thermodynamic analysis derived from computational studies suggests that hydrogen bonding and van der Waals interactions play significant roles in the binding of dorzolamide to the enzyme researchgate.net. Specifically, in addition to the zinc coordination, the sulfonamide group can form hydrogen bonds with the side chain of Threonine 199. The tail portion of the dorzolamide molecule can engage in van der Waals interactions with hydrophobic residues in the active site, such as Valine 121, Leucine 198, and Proline 202 drugbank.com. These multiple points of contact contribute to the high affinity and potent inhibitory activity of dorzolamide.

| Interacting Residue in CA II | Type of Interaction with Dorzolamide | Reference |

| Zinc Ion (Zn²⁺) | Coordination with the sulfonamide group | drugbank.comrcsb.org |

| Threonine 199 (Thr199) | Hydrogen bonding with the sulfonamide group | mdpi.com |

| Valine 121 (Val121) | Van der Waals interaction | |

| Leucine 198 (Leu198) | Van der Waals interaction | drugbank.com |

| Proline 202 (Pro202) | Van der Waals interaction | drugbank.com |

Pharmacophore Modeling and Virtual Screening for Novel Inhibitors

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. In the context of carbonic anhydrase inhibition, a pharmacophore model typically defines the key interactions between an inhibitor and the active site of the enzyme. For sulfonamide-based inhibitors like dorzolamide, these features generally include a zinc-binding group (the sulfonamide moiety), hydrogen bond donors and acceptors, and hydrophobic regions that interact with corresponding residues in the enzyme's active site.

While specific pharmacophore models derived directly from this compound are not extensively detailed in the available literature, the principles of their development can be inferred from studies on other carbonic anhydrase inhibitors. For instance, a pharmacophore model for CA inhibitors can be generated based on the known binding mode of active compounds. This model would typically include features such as a metal ligator (representing the interaction with the zinc ion in the active site), hydrogen bond acceptors and donors, and aromatic or hydrophobic features that mimic the interactions of the inhibitor's scaffold with the enzyme's hydrophobic and hydrophilic pockets.

Once a pharmacophore model is established and validated, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds with the potential to be active as carbonic anhydrase inhibitors. This process involves computationally fitting molecules from a database to the pharmacophore model. Compounds that match the model's features are selected as "hits" for further investigation, such as molecular docking studies and in vitro testing. This approach has been successfully employed to identify novel scaffolds for carbonic anhydrase inhibitors, and in some cases, has led to the discovery of compounds with inhibitory activity in the low micromolar range. nih.govresearchgate.net

The general workflow for such a study would involve:

Pharmacophore Model Generation: Based on the crystal structure of a ligand-CA complex (structure-based) or a set of known active inhibitors (ligand-based).

Model Validation: Using a test set of known active and inactive compounds to assess the model's ability to discriminate between them.

Virtual Screening: Searching a large database of compounds (such as the ZINC database) using the validated pharmacophore model.

Hit Filtering and Docking: The identified hits are then filtered based on drug-like properties (e.g., Lipinski's rule of five) and subjected to molecular docking to predict their binding mode and affinity within the CA active site. researchgate.net

Through these computational methods, it is possible to identify novel chemical entities that could serve as starting points for the development of new and improved carbonic anhydrase inhibitors.

Development of this compound Analogues and Derivatives

The development of analogues and derivatives of existing drugs is a common strategy in medicinal chemistry to improve properties such as potency, selectivity, and pharmacokinetic profiles. In the case of this compound, research has focused on modifying its structure to enhance its therapeutic efficacy.

The rational design of dorzolamide analogues often involves modifications to the core sulfonamide scaffold. The sulfonamide group is essential for its inhibitory activity as it coordinates with the zinc ion in the active site of carbonic anhydrase. Therefore, modifications are typically made to other parts of the molecule to explore new interactions with the enzyme's active site and improve physicochemical properties.

One approach has been the "sugar-tail" strategy, where carbohydrate moieties are attached to a sulfonamide scaffold. This approach aims to improve the water solubility of the inhibitors, which can be advantageous for topical ophthalmic formulations. In one study, a series of new carbohydrate-based sulfonamide derivatives were designed and synthesized. These compounds showed improved water solubility and some demonstrated potent intraocular pressure (IOP) lowering effects in animal models, comparable or even superior to existing drugs. tandfonline.com

The synthesis of such derivatives involves multi-step chemical reactions. For example, a general synthetic strategy for carbohydrate-based sulfonamides might start with a protected monosaccharide which is then chemically modified to introduce a linker that can be coupled to a sulfonamide-containing aromatic ring. tandfonline.com

Another rational design strategy is the "three-tails approach." This concept involves designing inhibitors with three distinct "tails" or side chains extending from the central scaffold. These tails are designed to interact with different subpockets within the carbonic anhydrase active site, thereby increasing both potency and isoform selectivity. This approach has been applied to benzenesulfonamide derivatives and has led to the identification of potent and selective inhibitors of the CA isoforms implicated in glaucoma. bohrium.com

The synthesis of these more complex molecules requires sophisticated organic chemistry techniques, often involving multiple steps of functional group transformations and coupling reactions to assemble the final inhibitor. ekb.eg

A major goal in the development of carbonic anhydrase inhibitors is to achieve selectivity for specific CA isoforms. There are at least 15 different human CA isoforms, and their distribution and physiological roles vary. For the treatment of glaucoma, the primary target is the CA II isoform, which is abundant in the ciliary processes of the eye. However, inhibiting other isoforms can lead to unwanted side effects.

Structure-guided drug design plays a crucial role in achieving isoform selectivity. This approach relies on the three-dimensional structures of the target enzymes, often determined by X-ray crystallography, in complex with inhibitors. By analyzing these structures, medicinal chemists can identify differences in the active sites of various CA isoforms and design modifications to an inhibitor that will exploit these differences.

For instance, a structural study comparing the binding of dorzolamide and another CA inhibitor, brinzolamide, to CA II and a CA IX-mimic revealed that the "tail" end of the inhibitor is critical in forming stabilizing interactions that influence tight binding. This suggests that modifications to this part of the molecule are key to determining isoform specificity. nih.gov The active site of CA isoforms can be broadly divided into hydrophobic and hydrophilic regions, and the design of inhibitor tails that can form favorable interactions with specific residues in these regions can lead to enhanced selectivity.

Computational methods, such as molecular docking and molecular dynamics simulations, are also employed to predict how modifications to an inhibitor's structure will affect its binding to different CA isoforms. These in silico studies can guide the synthetic efforts towards the most promising candidates. For example, by analyzing the binding of curcumin-inspired sulfonamide derivatives to different CA isoforms, researchers were able to identify compounds with significant selectivity for CA II over other isoforms like CA IX and CA XII. nih.gov This selectivity was attributed to specific interactions of the modified scaffolds with the enzyme active sites.

Advanced Analytical Methodologies for + Trans Dorzolamide Research

Chromatographic Techniques for Quantification and Purity Analysis

Chromatographic techniques are fundamental in the separation and analysis of (+)-(trans)-dorzolamide from its related substances and pharmaceutical excipients.

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, stands as a cornerstone for the quantification and purity assessment of dorzolamide (B1670892). nih.gov RP-HPLC methods offer high resolution, sensitivity, and specificity. A typical RP-HPLC method for dorzolamide assay in ophthalmic solutions utilizes a C18 column with a mobile phase consisting of an isocratic mixture of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724). nih.govactapharmsci.com Detection is commonly performed using a UV detector at a wavelength of approximately 254 nm. nih.govjocpr.com

Method development and validation are critical aspects of HPLC applications. Validation parameters, as per ICH guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov For instance, a validated RP-HPLC method demonstrated linearity in the concentration range of 4.0-45.0 µg/mL for dorzolamide hydrochloride. nih.gov The sensitivity of these methods is evidenced by low LOD and LOQ values, often in the sub-µg/mL range. nih.gov Furthermore, HPLC methods have been developed for the simultaneous determination of dorzolamide and other active ingredients, such as timolol (B1209231) maleate, in combination eye drops. jocpr.comnih.gov

Table 1: Exemplary RP-HPLC Method Parameters for Dorzolamide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zorbax SB C18 (250 mm × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Phosphate buffer (pH 2.5) and acetonitrile (90:10 v/v) | nih.gov |

| Flow Rate | 0.8 mL/min | nih.gov |

| Detection Wavelength | 254 nm | nih.gov |

| Column Temperature | 30°C | nih.gov |

| Linearity Range | 4.0-45.0 µg/mL | nih.gov |

| LOD | 0.0405 µg/mL | nih.gov |

| LOQ | 0.1226 µg/mL | nih.gov |

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective tool for monitoring the progress of chemical reactions during the synthesis of dorzolamide and for assessing its purity. researchgate.netoup.com TLC can effectively separate the target compound from starting materials, intermediates, and by-products. researchgate.net For the simultaneous determination of dorzolamide and timolol maleate, a TLC-densitometry method has been developed. nih.gov This method involves spotting the sample on a silica (B1680970) gel plate, developing it with a suitable mobile phase (e.g., methanol-ammonia), and then quantifying the separated spots using a densitometer at specific wavelengths. nih.gov The technique is valuable for qualitative and semi-quantitative analysis and is often used as a preliminary purity check before employing more sophisticated methods like HPLC. pageplace.denih.gov

Spectroscopic Methods for Structural Characterization and Detection

Spectroscopic methods are indispensable for the quantification and structural confirmation of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative determination of dorzolamide in pharmaceutical formulations. ijpra.com The method is based on the principle of light absorption by the molecule in the UV region. Dorzolamide exhibits a maximum absorption wavelength (λmax) at approximately 253 nm. derpharmachemica.comderpharmachemica.com The absorbance at this wavelength is directly proportional to the concentration of the drug, following the Beer-Lambert law. ijpra.com

Validation of UV-Vis spectroscopic methods involves assessing parameters such as linearity, accuracy, and precision. derpharmachemica.comderpharmachemica.com A typical method demonstrates linearity over a concentration range of 2 to 10 µg/mL. derpharmachemica.com The accuracy is often high, with recovery values in the range of 98-100%. derpharmachemica.com The simplicity, speed, and low cost of UV-Vis spectroscopy make it a suitable method for routine quality control analysis. derpharmachemica.com First-order derivative UV spectrophotometry has also been successfully applied to resolve the overlapping spectra of dorzolamide and timolol in combined formulations, allowing for their simultaneous estimation. nih.gov

Table 2: Validation Parameters for a UV-Vis Spectroscopic Method for Dorzolamide

| Parameter | Value | Reference |

|---|---|---|

| λmax | 253 nm | derpharmachemica.comderpharmachemica.com |

| Linearity Range | 2 - 10 µg/mL | derpharmachemica.com |

| Correlation Coefficient (R²) | 0.9995 | derpharmachemica.com |

| Accuracy (% Recovery) | 98% - 100% | derpharmachemica.com |

| LOD | 0.37 µg/mL | derpharmachemica.comderpharmachemica.com |

| LOQ | 1.12 µg/mL | derpharmachemica.comderpharmachemica.com |

Voltammetric techniques offer a sensitive electrochemical approach for the determination of dorzolamide. brown.edu These methods measure the current response of an electroactive species to a varying potential. The electrochemical behavior of dorzolamide hydrochloride has been investigated using cyclic voltammetry (CV), linear sweep voltammetry (LSV), and differential pulse voltammetry (DPV) at a glassy carbon electrode. nih.gov

The oxidation of dorzolamide is an irreversible, diffusion-controlled process. nih.gov DPV, in particular, has been developed into an analytical method for the quantification of dorzolamide. nih.gov By measuring the peak current, which is proportional to the concentration, this method allows for the determination of dorzolamide in the concentration range of 4.0 x 10⁻⁵ to 6.0 x 10⁻⁴ M. nih.gov Differential pulse voltammetry is known for its high sensitivity and ability to minimize background charging currents, making it suitable for trace analysis. wikipedia.orgpalmsens.com

Advanced Structural Elucidation Techniques

For the unambiguous confirmation of the chemical structure of this compound, a combination of advanced spectroscopic and crystallographic techniques is employed.

While specific NMR data for this compound is not detailed in the provided context, NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen and carbon atoms.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC/MS/MS), provides high sensitivity and specificity for the determination of dorzolamide and its metabolites in biological matrices like plasma. nih.gov This technique involves separating the compounds by HPLC and then detecting them based on their mass-to-charge ratio (m/z). nih.gov For dorzolamide, multiple reaction monitoring of the parent-to-product ion transition (e.g., m/z 325→199) is used for quantification. nih.gov LC/MS/MS methods offer a significant increase in sensitivity compared to HPLC with UV detection. nih.gov

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org The crystal structure of dorzolamide hydrochloride has been determined, providing precise information about bond lengths, bond angles, and the conformation of the molecule. iucr.org The analysis revealed that the ethylammonio side chain is in an extended conformation and is protonated at the nitrogen atom. iucr.org The dihedral angle between the thiophene (B33073) ring and the sulfonamide group was found to be 80.7(1)°. iucr.org This detailed structural information is invaluable for understanding the drug's interaction with its target enzyme, carbonic anhydrase. iucr.org

Method Validation for Research Applications

The validation of analytical methods is a critical process in research to ensure that the data generated are reliable, reproducible, and accurate. For this compound, various analytical techniques, predominantly High-Performance Liquid Chromatography (HPLC) and UV Spectroscopy, have been developed and validated according to stringent guidelines, such as those from the International Conference on Harmonisation (ICH). nih.govoup.com The validation process assesses several key parameters to confirm that a method is suitable for its intended purpose. jddtonline.info

Linearity

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is a fundamental parameter to establish for quantitative analysis.

In a study developing a Reverse Phase HPLC (RP-HPLC) method, linearity was assessed over a concentration range of 50-250 ppm, yielding a correlation coefficient (R²) of 0.995, which indicates a strong linear relationship. ijiset.com Another UV Spectroscopy method showed excellent linearity in simulated tear fluid with a correlation coefficient of 0.9995 over a concentration range of 2-10 µg/ml. derpharmachemica.comderpharmachemica.com A separate RP-HPLC method established a linear range from 20 to 120 µg/ml. researchgate.net

| Analytical Method | Concentration Range | Correlation Coefficient (R²) | Source |

|---|---|---|---|

| RP-HPLC | 50-250 ppm | 0.995 | ijiset.com |

| UV Spectroscopy | 2-10 µg/ml | 0.9995 | derpharmachemica.comderpharmachemica.com |

| RP-HPLC | 20-120 µg/ml | Not explicitly stated, but linearity confirmed | researchgate.net |

| UPLC | LOQ to 250% of specification level | Correlation coefficient calculated | oup.com |

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted value. It is typically determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated.

For a UV Spectroscopy method, accuracy was confirmed with recovery values between 98% and 100%. derpharmachemica.comderpharmachemica.com Similarly, an RP-HPLC method demonstrated accuracy within the same range of 98-100%. ijiset.com Another study reported that the accuracy of their method for impurities was within 85% to 115% recovery over five concentration levels. oup.com

| Analytical Method | Concentration Levels Tested | Recovery (%) | Source |

|---|---|---|---|

| UV Spectroscopy | 2, 6, and 10 µg/ml | 98-100% | derpharmachemica.comderpharmachemica.com |

| RP-HPLC | Not specified | 98-100% | ijiset.com |

| UPLC (for impurities) | LOQ, 50%, 100%, 150%, 250% of target | 85-115% | oup.com |

Precision

Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at different levels, such as repeatability (intra-day precision) and intermediate precision (inter-day precision).

Multiple studies have shown that their developed methods for dorzolamide are precise, with %RSD values of less than 2% for both intra-day and inter-day variability. ijiset.comderpharmachemica.comderpharmachemica.com One study specifically evaluated three concentrations (100, 150, 200μg/ml) and found the %RSD to be below the 2% threshold. ijiset.com Another investigation reported a repeatability RSD of 0.429% for a solution concentration of 80 µg/ml. jocpr.com

| Analytical Method | Precision Type | Concentrations Tested | Result (%RSD) | Source |

|---|---|---|---|---|

| RP-HPLC | Intra-day & Inter-day | 100, 150, 200 µg/ml | < 2% | ijiset.com |

| UV Spectroscopy | Intra-day & Inter-day | 2, 6, 10 µg/ml | < 2% | derpharmachemica.comderpharmachemica.com |

| HPLC | Repeatability | 80 µg/ml | 0.429% | jocpr.com |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. scispace.com The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. scispace.com These parameters are crucial for the analysis of impurities or for studies involving low concentrations of the compound.

Different analytical methods have yielded varying LOD and LOQ values for dorzolamide. One RP-HPLC method reported an LOD of 0.0405 µg/mL and an LOQ of 0.1226 µg/mL. nih.gov Another RP-HPLC method determined the LOD and LOQ to be 0.393 µg/mL and 1.193 µg/mL, respectively. ijiset.com A UV spectroscopy-based method established an LOD of 0.37 µg/ml and an LOQ of 1.12 µg/ml. derpharmachemica.comderpharmachemica.com

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|

| RP-HPLC | 0.0405 µg/mL | 0.1226 µg/mL | nih.gov |

| RP-HPLC | 0.393 µg/mL | 1.193 µg/mL | ijiset.com |

| UV Spectroscopy | 0.37 µg/ml | 1.12 µg/ml | derpharmachemica.comderpharmachemica.com |

Preclinical Formulation Science and Novel Drug Delivery Systems for + Trans Dorzolamide

Strategies for Enhanced Ocular Bioavailability and Prolonged Ocular Residence Time

Conventional ophthalmic solutions are rapidly cleared from the eye, limiting their therapeutic effectiveness. madridge.orgresearchgate.net Advanced formulation strategies for (+)-(Trans)-dorzolamide aim to increase its contact time with the ocular surface, thereby improving drug absorption and therapeutic outcomes. researchgate.netnih.gov Key approaches include the use of viscosity-enhancing agents, mucoadhesive polymers, and particulate delivery systems. nih.govresearchgate.net

Mucoadhesive polymers, such as chitosan (B1678972) and its derivatives, can interact with the mucin layer of the tear film, significantly extending the precorneal residence time of the formulation. nih.govresearchgate.net Similarly, hydrogels and in situ gelling systems are designed to undergo a phase transition from a liquid to a gel upon instillation into the eye, forming a drug reservoir that provides sustained release. madridge.orgunits.it Nanotechnology-based carriers, including nanoparticles and liposomes, offer another promising strategy by encapsulating the drug, protecting it from rapid clearance, and facilitating its penetration through the corneal barrier. nih.govnih.govnih.gov These innovative systems are designed to maintain a high concentration of the drug in the eye while minimizing potential side effects. nih.govresearchgate.net

Development and Evaluation of In Situ Gel Systems for Sustained Ocular Delivery of this compound

In situ gelling systems represent a significant advancement in ocular drug delivery. These systems are administered as eye drops and transform into a viscoelastic gel in the cul-de-sac of the eye in response to physiological stimuli like temperature, pH, or ions in the tear fluid. wjbphs.combohrium.com This transition increases the formulation's residence time and provides sustained drug release, enhancing bioavailability. ijpsr.commadridge.org

The choice of polymer is critical to the functionality of an in situ gel system. Various natural, semi-synthetic, and synthetic polymers have been investigated for dorzolamide (B1670892) formulations. globalresearchonline.net These include thermosensitive polymers like Poloxamers (e.g., Poloxamer 407), which gel at eye temperature, and ion-sensitive polymers such as sodium alginate and gellan gum, which form gels in the presence of cations in the tear fluid. madridge.orgnih.govnih.gov pH-sensitive polymers like Carbopol have also been utilized. ijpsr.comscispace.com Often, polymers are used in combination to optimize gelling capacity, viscosity, and drug release characteristics. For instance, hydroxyl propyl methyl cellulose (B213188) (HPMC) or Xanthan Gum are frequently added as viscosity-enhancing agents. ijpsr.comresearchgate.netijddr.in

The rheological properties of these formulations are crucial for their performance. Ideally, the formulation should have a low viscosity in the sol state for easy instillation and exhibit a rapid sol-to-gel transition. researchgate.netunits.it The resulting gel should possess pseudoplastic (shear-thinning) behavior, meaning its viscosity decreases with the shear stress of blinking, which prevents irritation and blurred vision. wjbphs.com

Table 1: Polymer Composition and Rheological Properties of this compound In Situ Gel Formulations

| Formulation Type | Polymer(s) | Gelling Mechanism | Key Rheological Findings |

|---|---|---|---|

| Thermosensitive | Poloxamer 407, HPMC K4M | Temperature | Formulations exhibit pseudoplastic flow. Viscosity increases at low shear rates and decreases at high shear rates. ijpsr.comwjbphs.com |

| Ion-Activated | Sodium Alginate, HPMC | Ion-exchange with tear fluid cations | The formulation with 1% alginate showed insufficient viscosity, while 2% was considered too high. researchgate.net |

| pH-Sensitive | Carbopol 974, HPMC K4M | pH change upon contact with tear fluid (pH ~7.4) | The viscosity of the optimized formulation was suitable for ophthalmic use. ijpsr.com |

In vitro release studies are essential for evaluating the performance of sustained-release formulations. For this compound in situ gels, these studies are typically conducted using a dialysis membrane method in simulated tear fluid (pH 7.4). madridge.orgwjbphs.com Research has consistently shown that these gel formulations provide a significantly more sustained release profile compared to conventional eye drops. ijpsr.com

For example, one study found that an optimized in situ gel formulation released 91.27% of the drug over 10 hours. madridge.orgresearchgate.net Another study using a combination of Poly Acrylic Acid and Xanthan Gum showed drug release over 12 hours, with the best formulation releasing 90.84% of the drug. ijddr.in The drug release from these systems often follows specific kinetic models. The Korsmeyer-Peppas model is frequently cited, indicating that drug release occurs through a Fickian diffusion mechanism from the gel matrix. madridge.orgresearchgate.net In some cases, a zero-order release kinetic is observed, suggesting that the drug is released at a constant rate, which is ideal for maintaining therapeutic drug levels. ijddr.in

Table 2: In Vitro Release Data for this compound from In Situ Gel Formulations

| Polymer System | Duration of Release | Cumulative Release (%) | Release Kinetics Model |

|---|---|---|---|

| Alginate/HPMC | 10 hours | 91.27 ± 0.61 | Korsmeyer-Peppas (Fickian diffusion) madridge.orgresearchgate.net |

| Poly Acrylic Acid/Xanthan Gum | 12 hours | 90.84 | Zero-order, Non-Fickian ijddr.in |

| Carbopol 974/HPMC K4M | 8 hours | 89.41 | - |

Nanotechnology-Based Ocular Delivery Approaches for this compound

Nanotechnology offers powerful tools to overcome the limitations of conventional ophthalmic drug delivery. nih.govnih.govnih.gov Nanocarriers can enhance the corneal permeation of this compound, provide sustained drug release, and improve patient compliance by reducing dosing frequency. nih.govbohrium.com

Polymeric nanoparticles are solid colloidal systems that can encapsulate drugs, protecting them from degradation and enabling controlled release. mdpi.comnih.gov Polymers used for this purpose are typically biodegradable and biocompatible, such as chitosan and poly(lactic-co-glycolic acid) (PLGA). nih.govmdpi.comualberta.ca For instance, chitosan oligosaccharide-dextran sulfate (B86663) crosslinked nanoparticles loaded with dorzolamide showed a particle size of 142.8 nm and a high entrapment efficiency of 92.12%, providing sustained drug release over 12 hours. nih.govresearchgate.net

Solid lipid nanoparticles (SLNs) are an alternative to polymeric nanoparticles, composed of physiological lipids that are generally recognized as safe (GRAS). abo.finih.gov SLNs combine the advantages of polymeric nanoparticles and lipid emulsions. abo.fi An optimized dorzolamide-loaded SLN formulation exhibited a particle size of 175.38 nm and an encapsulation efficiency of 80.47%. nih.gov The in vitro release from these SLNs showed an initial burst release followed by a controlled release phase, fitting the Korsmeyer-Peppas model. nih.gov

Table 3: Characteristics of Nanoparticle-Based Systems for this compound

| Nanoparticle Type | Polymer/Lipid | Particle Size (nm) | Encapsulation/Entrapment Efficiency (%) | Key In Vitro Finding |

|---|---|---|---|---|

| Polymeric Nanoparticles | Chitosan oligosaccharide-dextran sulfate | 142.8 | 92.12 ± 0.8 | Sustained drug release over 12 hours. nih.govresearchgate.net |

Liposomes are vesicular systems composed of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov Nanoliposomes, with their smaller dimensions, offer greater surface activity and potential for adsorption onto the cornea. nih.gov Studies on dorzolamide-loaded nanoliposomes have shown particle sizes below 100 nm and demonstrated enhanced transcorneal permeation compared to a standard drug solution. nih.gov

Niosomes are vesicular carriers made from non-ionic surfactants, offering an alternative to liposomes with potential advantages in terms of cost and stability. researchgate.netbrieflands.com Research on dorzolamide-loaded niosomes has focused on optimizing encapsulation efficiency, with findings indicating that higher cholesterol content can significantly increase drug entrapment. brieflands.com

Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. semanticscholar.orgijpsnonline.com They can improve the solubility of poorly soluble drugs and enhance corneal penetration. ijpsnonline.com A novel approach has been to combine a nanoemulsion with an in situ gelling system. An optimized in situ gel nanoemulsion formulation of dorzolamide, using Poloxamer 407, demonstrated superior performance in enhancing drug bioavailability compared to conventional eye drops or a standard in situ gel. nih.govsemanticscholar.org

Physicochemical Characterization of Nanocarrier Systems (e.g., Particle Size, Zeta Potential, Morphology, Stability)

The successful development of nanocarrier systems for dorzolamide hinges on their comprehensive physicochemical characterization, which is crucial for predicting their in vivo performance. Key parameters include particle size, zeta potential, morphology, and stability.

Nanoparticles formulated with chitosan (CS) and its water-soluble derivative, 6-O-carboxymethyl chitosan (OCM-CS), have been investigated for the delivery of dorzolamide hydrochloride. nih.gov The ionic gelation method was employed to produce these nanoparticles. The optimized chitosan nanoparticles (CSNPs) exhibited a particle size of 250.3 ± 2.62 nm and a positive zeta potential of +33.47 ± 0.723 mV. In contrast, the OCM-CS nanoparticles (OCM-CSNPs) had a smaller particle size of 187.1 ± 2.72 nm and a zeta potential of -30.87 ± 0.86 mV. nih.gov The positive charge of the CSNPs is attributed to the amino groups of chitosan, which can promote mucoadhesion to the negatively charged ocular surface. The smaller size of the OCM-CSNPs may facilitate enhanced tissue penetration.

Nanoemulsions have also been explored as a potential delivery system for dorzolamide hydrochloride. These systems are evaluated for various physicochemical properties to ensure their suitability for ophthalmic use. While specific particle size and zeta potential data for dorzolamide nanoemulsions are part of ongoing research, general characteristics for ocular nanoemulsions include acceptable physicochemical properties that lead to slow drug release. nih.gov The surface tension of these nanoemulsions is an important parameter, with values ranging from 44.1 to 51.9 mN/m, which is comparable to that of lachrymal fluid, ensuring good spreading on the cornea. nih.gov The osmolality of dorzolamide nanoemulsions has been reported to range from 500 to 1,320 mOsm/kg. nih.gov

Morphological analysis, typically performed using scanning electron microscopy (SEM), provides insights into the shape and surface characteristics of the nanocarriers. For instance, SEM images of dorzolamide-loaded chitosan and carboxymethyl cellulose implants have shown a smooth and plain surface, which is desirable to avoid vision obstruction. nih.gov

Stability of the nanocarrier system is critical for ensuring a consistent therapeutic effect and shelf-life. This is assessed through various studies, including monitoring changes in particle size, zeta potential, and drug content over time under different storage conditions. For dorzolamide nanoliposomes, physical stability has been evaluated for formulations with different lipid ratios. nih.gov

Table 1: Physicochemical Properties of Dorzolamide-Loaded Nanoparticles

| Nanoparticle Type | Particle Size (nm) | Zeta Potential (mV) |

|---|---|---|

| Chitosan Nanoparticles (CSNPs) | 250.3 ± 2.62 | +33.47 ± 0.723 |

| 6-O-Carboxymethyl Chitosan Nanoparticles (OCM-CSNPs) | 187.1 ± 2.72 | -30.87 ± 0.86 |

Data sourced from Development and Evaluation of Dorzolamide Loaded 6-O-Carboxymethyl Chitosan Nanoparticles for Open Angle Glaucoma. nih.gov

Ophthalmic Implants and Inserts for Prolonged Release of this compound

Ophthalmic implants and inserts represent a promising strategy for achieving prolonged release of dorzolamide, thereby reducing dosing frequency and improving patient compliance.

The design of biodegradable ophthalmic implants for dorzolamide often involves the use of biocompatible polymers that can form a matrix to control drug release. Chitosan (CHI) and carboxymethyl cellulose (CMC) are two such biodegradable and bioadhesive polymers that have been utilized for this purpose. nih.govturkjps.org

A common fabrication method is the solvent casting technique. nih.govturkjps.org In this method, the polymer (e.g., 1g of CMC or CHI) is dispersed in an aqueous medium (water for CMC and an aqueous acetic acid solution for CHI). nih.gov A plasticizer, such as polyethylene (B3416737) glycol 6000 (PEG 6000), is often included to improve the mechanical properties of the implant, providing elasticity. nih.govturkjps.org The active pharmaceutical ingredient, dorzolamide, is then dissolved in this aqueous polymer-plasticizer dispersion. nih.gov The resulting dispersion is poured into molds and the solvent is allowed to evaporate, leaving behind a solid implant. nih.govturkjps.org

Other polymers that have been investigated for the formulation of dorzolamide ocular inserts include ethylcellulose, Eudragit RL 100, and Eudragit RS100, also using the solvent casting method. researchgate.netijpsr.comresearchgate.net In some formulations, polyvinyl alcohol and poloxamer 407 have been used as polymers with propylene (B89431) glycol as a plasticizer. mitwpu.edu.in The choice of polymer and its concentration can be varied to achieve the desired drug release profile. For instance, implants prepared with CMC have been shown to provide a significantly slower in vitro release rate compared to those made with chitosan. nih.govturkjps.org